2,4-Dibromo-6-fluoro-N-methoxybenzamide
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Overview
Description
2,4-Dibromo-6-fluoro-N-methoxybenzamide is a chemical compound with the molecular formula C8H6Br2FNO2 and a molecular weight of 326.95 g/mol It is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core
Preparation Methods
The synthesis of 2,4-Dibromo-6-fluoro-N-methoxybenzamide typically involves the bromination and fluorination of a benzamide precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2,4-Dibromo-6-fluoro-N-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-6-fluoro-N-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-6-fluoro-N-methoxybenzamide include:
2,6-Dibromo-4-fluorophenol: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Other Halogenated Benzamides: These compounds share similar structural features but may differ in their specific functional groups and applications.
Properties
Molecular Formula |
C8H6Br2FNO2 |
---|---|
Molecular Weight |
326.94 g/mol |
IUPAC Name |
2,4-dibromo-6-fluoro-N-methoxybenzamide |
InChI |
InChI=1S/C8H6Br2FNO2/c1-14-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13) |
InChI Key |
MSZRSWYHOYDRNA-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=C(C=C(C=C1Br)Br)F |
Origin of Product |
United States |
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